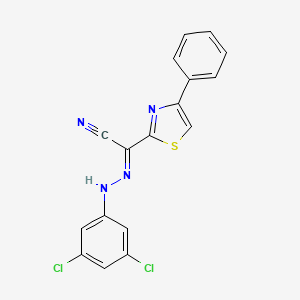
(E)-N'-(3,5-ジクロロフェニル)-4-フェニルチアゾール-2-カルボヒドラゾノイルシアニド
カタログ番号:
B2407435
CAS番号:
477198-12-2
分子量:
373.26
InChIキー:
IOLMHRFKGFNZCE-HZHRSRAPSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloroaniline is an intermediate compound used in the manufacturing of fungicides, pharmaceutical compounds, synthetic herbicides, plant growth regulators, and other chemicals . It has a molar mass of 162.02 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloroaniline consists of 8 Carbon atoms, 11 Hydrogen atoms, and 1 Nitrogen atom .Chemical Reactions Analysis
3,5-Dichloroaniline has been used in Fenton’s and Hybrid Oxidation Treatment in water . The exact chemical reactions involving “(2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide” are not available in the resources I have.Physical and Chemical Properties Analysis
3,5-Dichloroaniline has a boiling point of 259 - 260 °C, a density of 1.58 g/cm3 at 20 °C, a flash point of 133 °C, an ignition temperature of 620 °C, and a melting point of 46 - 53 °C .科学的研究の応用
- 用途: フルアジホップ-ブチルは、農薬市場に導入された最初のTFMP誘導体であり、ISO共通名を有する20種類以上の新しいTFMP含有農薬の先駆けとなりました。 これらの誘導体は、フッ素原子とピリジン部分の独特な物理化学的特性の組み合わせにより、害虫駆除に効果を発揮します .
- 用途: TFMP部分を有する5つの医薬品が市販承認を取得しており、現在いくつかの候補が臨床試験中です。 TFMP誘導体の独特な特性は、その生物活性に寄与しています .
- 用途: セルローストリス-(3,5-ジメチルフェニルカルバメート)は、広く使用されている抗生物質であるオフロキサシンのエナンチオマーを分離するために、高速液体クロマトグラフィー(HPLC)におけるキラル固定相(CSP)として使用されてきました。 この技術は、ラセミ混合物を含む医薬品の品質管理を保証します .
- 用途: 例えば、2,4-ジクロロ-3,5-ジフルオロ安息香酸は、市販されている4-クロロ-3,5-ジフルオロベンゾニトリルから合成することができます。 この化合物は、キノロン-3-カルボン酸誘導体の合成において応用されています .
農薬と作物保護
医薬品
医薬品におけるキラル分離
合成化学と中間体
作用機序
Safety and Hazards
特性
IUPAC Name |
(2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-6-13(19)8-14(7-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMHRFKGFNZCE-HZHRSRAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzamide
Cat. No.: B2407353
CAS No.: 2062049-81-2
(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazol...
Cat. No.: B2407354
CAS No.: 618065-38-6
(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol
Cat. No.: B2407355
CAS No.: 1225882-63-2
4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one
Cat. No.: B2407356
CAS No.: 1147288-79-6

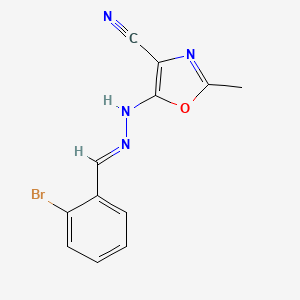
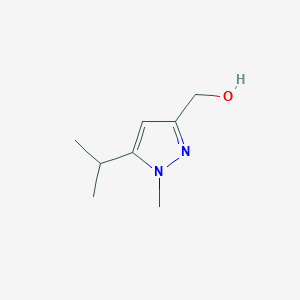
![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
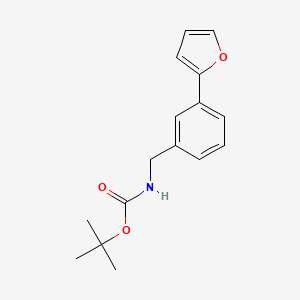
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
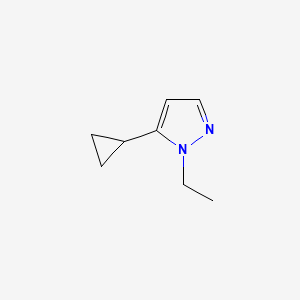
![9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2407365.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2407366.png)
![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2407368.png)


